molecular formula C23H24N4O3 B2940928 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide CAS No. 896355-34-3

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide

Cat. No.: B2940928
CAS No.: 896355-34-3
M. Wt: 404.47
InChI Key: QBDITWLHNKRUIW-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazoline-2,4-dione core linked via a pentanamide chain to a 2-(1H-indol-3-yl)ethyl group. The quinazolin-dione moiety is a heterocyclic scaffold known for its diverse pharmacological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-21(24-13-12-16-15-25-19-9-3-1-7-17(16)19)11-5-6-14-27-22(29)18-8-2-4-10-20(18)26-23(27)30/h1-4,7-10,15,25H,5-6,11-14H2,(H,24,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDITWLHNKRUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as β-cyclodextrin-SO3H, which can be recovered and reused .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure safety, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different structural analogs.

    Substitution: The indole and quinazoline moieties can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinazoline and indole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

5-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide involves its interaction with specific molecular targets. The quinazoline moiety can act as an inhibitor of certain enzymes, while the indole group can intercalate with DNA, affecting gene expression and cellular processes . These interactions can lead to various biological effects, including anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound primarily vary in substituents on the quinazolinone core and the aromatic/heterocyclic group attached to the ethylamine moiety. These modifications influence physicochemical properties, solubility, and target affinity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Molecular Comparison of Quinazolinone Derivatives

Compound Name Quinazolinone Substituent Ethyl Group Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound None (2,4-dioxo) 1H-Indol-3-yl ~C₂₃H₂₅N₄O₃* ~402.45*
BG15809 None (2,4-dioxo) 4-Methylphenyl C₂₂H₂₅N₃O₃ 379.45
C260-1436 1-[(4-Chlorophenyl)methyl] 3,4-Dimethoxyphenyl C₃₀H₃₂ClN₃O₅ 550.05
N-[2-(4-Chlorophenyl)ethyl] Derivative 1-(3-Nitrobenzyl) 4-Chlorophenyl C₂₉H₂₆ClN₄O₅† ~557.00†

*Estimated based on BG15809’s structure (indole substitution adds ~23 g/mol).

Key Observations:

Methoxy groups (C260-1436) improve solubility but may limit blood-brain barrier penetration due to increased polarity .

Simpler derivatives like BG15809 (379 g/mol) prioritize metabolic stability and synthetic feasibility .

Indole-containing compounds (e.g., Rizatriptan derivatives in ) are established in migraine treatment, hinting at the target’s possible neurological applications .

Biological Activity

The compound 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide is a synthetic organic molecule that belongs to the quinazoline family. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 368.43 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H24N4O3C_{20}H_{24}N_{4}O_{3}
Molecular Weight368.43 g/mol
IUPAC Name5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide

The compound features a quinazoline core, which is known for its diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer potential of quinazoline derivatives. The compound has shown promising results in inhibiting various cancer cell lines:

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Anti-inflammatory Activity

Quinazoline derivatives are also noted for their anti-inflammatory properties:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
  • Research Findings : In vitro studies have shown that similar compounds can reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been well-documented:

  • Activity Spectrum : The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations.
  • Study Reference : A recent study highlighted that similar quinazoline compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh
Anti-inflammatoryModerate
AntimicrobialVariable

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives:

Structural FeatureEffect on Activity
Quinazoline coreEssential for biological activity
Indole moietyEnhances interaction with targets
Pentanamide side chainInfluences solubility and potency

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